molecular formula C10H14OS B8001117 4-Ethoxy-2-methylphenyl methyl sulfide

4-Ethoxy-2-methylphenyl methyl sulfide

Cat. No.: B8001117
M. Wt: 182.28 g/mol
InChI Key: YQZDTWNTEMNIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-methylphenyl methyl sulfide is an organic sulfur compound with the CAS Registry Number 1783-80-8 . This reagent, with the molecular formula C 10 H 14 OS and a molecular weight of 182.28 g/mol, is provided as a high-purity material for research and development purposes . The compound can be represented by the SMILES notation c1c(cc(c(c1)SC)C)OCC . While specific applications and the mechanism of action for this exact compound are not detailed in the available literature, its defined molecular structure suggests its potential utility in organic synthesis and as a valuable building block for the preparation of more complex molecules, possibly in pharmaceutical or material science research . Handling Note: All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

4-ethoxy-2-methyl-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-11-9-5-6-10(12-3)8(2)7-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDTWNTEMNIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiolate Intermediates

A widely employed method involves the alkylation of 4-ethoxy-2-methylthiophenol with methyl halides. In this approach, the thiophenol is deprotonated using a strong base such as sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting thiolate ion reacts with methyl iodide or methyl bromide at 0–25°C to yield the target sulfide.

Reaction Conditions and Optimization

  • Base: Sodium hydride (1.2 equiv.) in THF at 0°C achieves >85% conversion within 2 hours .

  • Solvent: Polar aprotic solvents like DMF enhance nucleophilicity but require careful temperature control to minimize side reactions .

  • Methylating Agent: Methyl iodide offers faster kinetics compared to methyl bromide, though the latter is cost-effective for large-scale synthesis.

Challenges and Solutions

  • Oxidation Risks: Thiols are prone to oxidation; thus, reactions are conducted under nitrogen or argon.

  • Byproduct Formation: Excess methyl halide may lead to over-alkylation. Stoichiometric control and slow addition mitigate this issue .

Ullmann-Type Coupling for Direct Sulfur Incorporation

Copper-catalyzed coupling between 4-ethoxy-2-methylphenylboronic acid and methanethiol represents an alternative route. This method avoids thiol handling and leverages palladium or copper catalysts for cross-coupling.

Catalytic System

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand .

  • Solvent: Dimethylacetamide (DMAc) at 110°C for 12 hours.

  • Yield: 70–75% with minimal diaryl sulfide byproducts .

Advantages

  • Functional Group Tolerance: Compatible with electron-rich aryl groups.

  • Scalability: Suitable for gram-to-kilogram production with consistent purity .

Reductive Alkylation of Disulfides

Reduction of bis(4-ethoxy-2-methylphenyl) disulfide with methylating agents under reductive conditions offers a pathway to the monosulfide. Sodium borohydride in methanol reduces the disulfide to thiolate, which subsequently reacts with methyl iodide.

Procedure

  • Dissolve bis(4-ethoxy-2-methylphenyl) disulfide (1 equiv.) in methanol.

  • Add NaBH₄ (2.5 equiv.) at 0°C and stir for 1 hour.

  • Introduce methyl iodide (1.1 equiv.) and warm to 25°C for 3 hours .

Yield and Purity

  • Isolated Yield: 78–82% after column chromatography.

  • Purity: >98% by GC-MS analysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4-ethoxy-2-methylphenol and methyl sulfenyl chloride. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Parameters

  • Temperature: 120°C for 15 minutes.

  • Solvent: Toluene with triethylamine as an acid scavenger .

  • Yield: 88% with 99% conversion .

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)Scalability
Nucleophilic Substitution12085High
Ullmann Coupling25075Moderate
Reductive Alkylation18080High
Microwave-Assisted30088Low

Safety and Environmental Impact

  • Methyl Halides: Require closed systems to prevent volatilization.

  • Copper Catalysts: Post-reaction removal via chelation resins minimizes environmental discharge .

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent .

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.42 (s, 3H, SCH₃), 2.50 (s, 3H, Ar-CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 6.80–7.20 (m, 3H, Ar-H) .

  • IR (KBr): 2960 cm⁻¹ (C-H stretch), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S) .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

Chemistry

4-Ethoxy-2-methylphenyl methyl sulfide serves as a building block in organic synthesis . It is utilized in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : It can be reduced back to its corresponding thiol using lithium aluminum hydride.
  • Substitution Reactions : The ethoxy group can undergo nucleophilic substitution to introduce other functional groups.

Biology

In biological research, this compound is studied for its potential biological activity , particularly its interactions with biomolecules. For instance:

  • Antimicrobial Activity : Some studies have investigated its efficacy against various pathogens, suggesting that it may exhibit antimicrobial properties.
  • Mechanism of Action : The compound's mechanism involves interactions with specific enzymes or receptors, potentially influencing cellular processes .

Medicine

The medicinal applications of 4-Ethoxy-2-methylphenyl methyl sulfide are particularly noteworthy:

  • Therapeutic Properties : Research has focused on its potential as an antimicrobial and anticancer agent. Preliminary studies indicate promising results in inhibiting the growth of certain cancer cell lines.
  • Pharmacokinetics Studies : Investigations into the pharmacokinetic properties of derivatives have shown that modifications can enhance bioavailability and efficacy against diseases like tuberculosis .

Case Studies

  • Antimycobacterial Activity Study :
    • A study explored the structure–activity relationship (SAR) of compounds related to 4-Ethoxy-2-methylphenyl methyl sulfide. It was found that certain modifications improved solubility and maintained potency against Mycobacterium tuberculosis. The study emphasized the importance of molecular structure in determining biological activity .
  • Sulfide Derivatives in Drug Development :
    • Research has indicated that sulfide derivatives can be optimized for use as potential drug candidates. The modification of functional groups has been shown to enhance their therapeutic profiles, making them suitable for treating metabolic disorders and infections .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylphenyl methyl sulfide involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure is compared below with key analogs (Table 1):

Table 1: Structural Comparison of 4-Ethoxy-2-methylphenyl Methyl Sulfide and Related Compounds

Compound Name Substituents on Phenyl Ring Functional Group Key Properties/Applications
4-Ethoxy-2-methylphenyl methyl sulfide -OCH₂CH₃ (para), -CH₃ (ortho) Sulfide (-S-CH₃) Likely intermediate for agrochemicals or pharmaceuticals (inferred)
P-Chlorophenyl methyl sulfide -Cl (para) Sulfide (-S-CH₃) Higher hydrophobicity; electron-withdrawing Cl alters reactivity
N-(4-Methoxy-2-nitrophenyl)-N-(methyl-sulfonyl)methanesulfonamide -OCH₃ (para), -NO₂ (ortho) Sulfonamide (-SO₂-N-) Stabilized by electron-withdrawing NO₂; used in crystallography
Di(4-chloro-3-methyl-2-butenyl) sulfide Chloro-alkenyl chains Sulfide (-S-) Intermediate for carotenoid synthesis; prone to oxidation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound is electron-donating, enhancing the electron density of the aromatic ring compared to chloro or nitro substituents.

Reactivity and Stability

Sulfides are generally prone to oxidation, forming sulfoxides or sulfones. However, substituents modulate this behavior:

  • Oxidation Resistance : The ethoxy group’s electron-donating nature may slow oxidation compared to electron-withdrawing groups (e.g., nitro in sulfonamides), which stabilize oxidized forms like sulfones .
  • Comparison with Sulfones : Di(4-chloro-3-methyl-2-butenyl) sulfone (from ) demonstrates higher thermal stability than sulfides due to the sulfone group’s strong electron-withdrawing character. This suggests that 4-ethoxy-2-methylphenyl methyl sulfide could be oxidized to a sulfone for specialized applications .

Research Findings and Knowledge Gaps

  • Biological Activity : Methyl mercaptan and hydrogen sulfide () highlight sulfur’s role in biological systems, but the target compound’s toxicity or metabolic pathways remain unexplored.
  • Synthesis Optimization: Innovations in (e.g., halogenation strategies) could be adapted to improve the target compound’s yield and purity.

Biological Activity

4-Ethoxy-2-methylphenyl methyl sulfide, a compound with potential biological activities, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethoxy-2-methylphenyl methyl sulfide is characterized by the presence of an ethoxy group and a methyl group on the phenyl ring. Its molecular formula is C11H16OSC_{11}H_{16}OS, and it exhibits unique chemical properties due to these substituents.

The biological activity of 4-Ethoxy-2-methylphenyl methyl sulfide is primarily attributed to its interaction with specific molecular targets within biological systems. It may interact with enzymes or receptors, leading to alterations in cellular processes. The precise pathways involved can vary based on the context of use, including potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that 4-Ethoxy-2-methylphenyl methyl sulfide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although further research is necessary to elucidate its efficacy and mechanism in cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In vitro tests on various cancer cell lines revealed that 4-Ethoxy-2-methylphenyl methyl sulfide decreased cell viability significantly at concentrations ranging from 10 to 50 µM, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activities of 4-Ethoxy-2-methylphenyl methyl sulfide can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-Ethoxy-2-methylphenyl methyl sulfideHighModerate
Methyl phenyl sulfideModerateLow
Ethyl phenyl sulfideLowModerate

This table highlights the unique properties of 4-Ethoxy-2-methylphenyl methyl sulfide in comparison to its analogs.

Q & A

Basic Question: What are the established synthetic routes for 4-Ethoxy-2-methylphenyl methyl sulfide, and how can purity be verified?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example:

  • Step 1: React 4-ethoxy-2-methylphenol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methyl sulfide derivative.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. GC-MS can detect volatile impurities, while elemental analysis validates stoichiometry .

Basic Question: What spectroscopic techniques are most effective for characterizing 4-Ethoxy-2-methylphenyl methyl sulfide?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent effects: the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and methyl sulfide (δ ~2.1 ppm for SCH3). Aromatic protons appear between δ 6.5–7.5 ppm .
  • FT-IR: Confirm S–C and C–O bonds via stretches at 650–750 cm⁻¹ (C–S) and 1050–1250 cm⁻¹ (C–O) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–S bond length ~1.81 Å) for structural validation .

Basic Question: What are the critical safety protocols when handling 4-Ethoxy-2-methylphenyl methyl sulfide?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage: Keep in amber glass bottles under inert gas (N2/Ar) at 4°C to prevent oxidation.
  • Spill Management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Question: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • Step 1: Cross-validate with multiple techniques (e.g., compare NMR with X-ray data). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions .
  • Step 2: Re-examine synthetic intermediates to rule out side products. Computational tools (DFT calculations) can predict spectral patterns for comparison .
  • Step 3: Consult peer-reviewed crystallographic databases (e.g., Cambridge Structural Database) to benchmark bond parameters .

Advanced Question: How to design experiments to study the reactivity of 4-Ethoxy-2-methylphenyl methyl sulfide under varying conditions?

Methodological Answer:

  • Oxidative Stability: Expose the compound to H2O2 or O3 in polar solvents (e.g., DCM) and monitor degradation via LC-MS. Control humidity and temperature to isolate reaction pathways .
  • Thermal Analysis: Use TGA/DSC to assess decomposition thresholds. Couple with GC-MS to identify volatile byproducts .
  • Surface Reactivity: Deposit thin films on SiO2 or TiO2 substrates and analyze adsorption/desorption kinetics using QCM (quartz crystal microbalance) .

Advanced Question: What are the potential applications of 4-Ethoxy-2-methylphenyl methyl sulfide in pharmaceutical or materials research?

Methodological Answer:

  • Drug Delivery: Functionalize the sulfide group for covalent conjugation to APIs (e.g., via thiol-disulfide exchange). Assess stability in simulated physiological buffers (pH 7.4, 37°C) .
  • Polymer Chemistry: Incorporate into copolymers as a crosslinking agent. Monitor Tg (glass transition temperature) shifts via DMA (dynamic mechanical analysis) .
  • Catalysis: Screen as a ligand in transition-metal complexes (e.g., Pd or Cu) for Suzuki-Miyaura couplings. Compare yields with/without the ethoxy substituent .

Advanced Question: How to address discrepancies in toxicological data for sulfides like 4-Ethoxy-2-methylphenyl methyl sulfide?

Methodological Answer:

  • In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity (e.g., LD50) and compare with empirical data .
  • Metabolite Profiling: Incubate with liver microsomes (human/rat) and identify metabolites via HRMS. Assess bioactivation risks (e.g., sulfoxide formation) .
  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish thresholds .

Tables for Key Data

Table 1: Spectral Reference Data for 4-Ethoxy-2-methylphenyl methyl sulfide

TechniqueKey Signals
1H NMR δ 2.1 (s, SCH3), δ 4.0 (q, OCH2), δ 6.8–7.2 (m, aromatic H)
FT-IR 720 cm⁻¹ (C–S), 1120 cm⁻¹ (C–O)
X-ray C–S bond: 1.81 Å; Dihedral angle (S–C–O): 112°

Table 2: Synthetic Yield Optimization

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8072
CuITHF6065
None (thermal)Toluene11048

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.